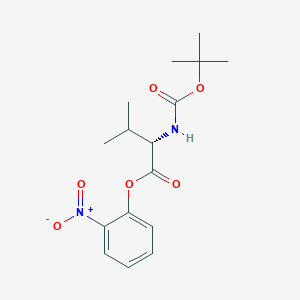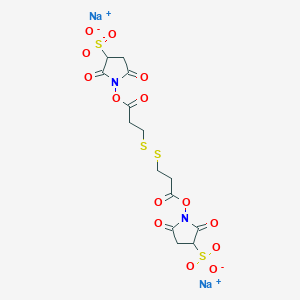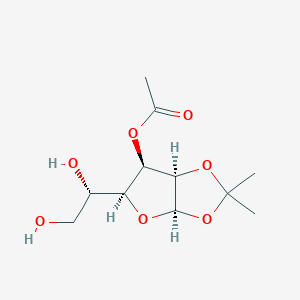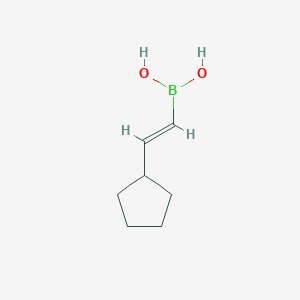
N-Boc-L-Valin-O-Nitrophenylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-Boc-L-valine-O-nitrophenyl ester typically involves the protection of the amino acid group, followed by the esterification with a nitrophenyl group. For example, the synthesis and conformational studies of poly(L-valyl-L-valyl-ε-N-benzyloxycarbonyl-L-lysine) in solid state and solution explore the condensation reactions in the presence of p-nitrophenyl esters, which share similarities with the synthetic route of N-Boc-L-valine-O-nitrophenyl ester (D'alagni & Mignucci, 1981).
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(t-Butoxycarbonyl)-L-Isoleucyl-L-Valine Methyl ester, reveals that these molecules typically adopt extended conformations stabilized by hydrogen bonding. These structures can form beta-sheet-like arrangements in the crystalline state, indicating the potential for ordered assembly in polymeric systems (Sukumar et al., 2005).
Chemical Reactions and Properties
The reactivity of N-Boc-L-valine-O-nitrophenyl ester is influenced by both the protective Boc group and the nitrophenyl ester moiety. Studies on similar compounds show that the presence of these groups enables selective chemical transformations, such as the coupling reactions with phenols, hydroxylamines, and amino acid ester hydrochlorides, facilitating the synthesis of complex peptides without racemization (Benoiton, Lee, & Chen, 2009).
Physical Properties Analysis
The physical properties of compounds like N-Boc-L-valine-O-nitrophenyl ester are significantly impacted by their molecular structure. For instance, the crystalline arrangement contributes to their solubility and melting points. The extended and beta-sheet structures observed suggest potential for unique physical characteristics in solid state (Sukumar et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are shaped by the Boc protective group and the nitrophenyl ester component. These groups not only influence the solubility and reaction conditions but also affect the compound's sensitivity to specific reagents and catalysts, as demonstrated by the synthesis and reactivity studies of related compounds (Benoiton, Lee, & Chen, 2009).
Wissenschaftliche Forschungsanwendungen
Proteomforschung
“N-Boc-L-Valin-O-Nitrophenylester” ist ein Produkt, das in der Proteomforschung verwendet wird {svg_1}. Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte zur Analyse und Identifizierung von Proteinen in einer gegebenen Probe verwendet werden.
Aminosäurenschutz
Die Verbindung wird bei der Multipeptidsynthese verwendet und dient als Aminosäurenschutzmonomer {svg_2}. Bei der Peptidsynthese sind Schutzgruppen in der Regel notwendig, um unerwünschte Nebenreaktionen zu verhindern. Der “N-Boc”-Teil von “this compound” ist eine Schutzgruppe für die Aminogruppe.
Biochemische Forschung
“this compound” wird auch als biochemisches Mittel eingestuft {svg_3}, was seinen Einsatz in der biochemischen Forschung anzeigt. Dies könnte die Untersuchung der chemischen Substanzen und Prozesse umfassen, die in lebenden Organismen stattfinden.
Wirkmechanismus
Target of Action
N-Boc-L-valine-O-nitrophenyl Ester is primarily used in the field of proteomics research . It serves as an amino acid protection monomer , which means it is used to protect the functional groups of amino acids during peptide synthesis .
Mode of Action
The compound works by protecting the functional groups of amino acids during peptide synthesis . This protection is crucial to prevent unwanted side reactions that could interfere with the desired peptide chain formation .
Biochemical Pathways
The compound plays a significant role in multi-peptide synthesis . By protecting the functional groups of amino acids, it ensures the correct sequence of amino acids in the peptide chain, thereby influencing the structure and function of the resulting protein .
Pharmacokinetics
It is known that the compound is soluble in chloroform, ethyl acetate, methanol, and tetrahydrofuran , but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The primary result of the action of N-Boc-L-valine-O-nitrophenyl Ester is the successful synthesis of peptides with the correct amino acid sequence . This is crucial for the function of the resulting protein, as the sequence of amino acids determines the protein’s structure and, consequently, its function.
Action Environment
The action of N-Boc-L-valine-O-nitrophenyl Ester can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the choice of solvent can significantly impact its efficacy. Additionally, it is recommended to store the compound at -20°C , indicating that temperature can affect its stability.
Eigenschaften
IUPAC Name |
(2-nitrophenyl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-9-7-6-8-11(12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDCNDJHWYOCCG-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)
![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)



![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)